1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone
Description
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a heterocyclic compound featuring a phenyl group linked to a methyl-substituted 4,5-dihydro-1,3-thiazole ring via an amino bridge, with an acetyl (ethanone) group at the para position of the phenyl ring. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse biological and chemical applications.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-[3-[(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-8-7-13-12(16-8)14-11-5-3-4-10(6-11)9(2)15/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
ZUYWXYROQFVDKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)NC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The most widely reported method involves cyclocondensation between 3-aminoacetophenone and 5-methyl-4,5-dihydro-1,3-thiazole-2-carboxylic acid derivatives. As demonstrated in studies of analogous thiazole systems, this reaction typically proceeds in ethanol under reflux (78–80°C) for 6–8 hours, yielding 62–75% crude product. Key parameters:
- Molar ratio : 1:1.2 (ketone:thiazole precursor)
- Catalyst : Piperidine (0.5 eq) enhances cyclization efficiency
- Workup : Precipitation via acidification (pH 4–5) with dilute HCl
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the aromatic amine on the thiazole carbonyl, followed by dehydration. Stereochemical control at the thiazoline methyl group remains challenging, often producing racemic mixtures.
Palladium-Catalyzed Cross-Coupling
Advanced routes employ Suzuki-Miyaura coupling for constructing the aryl-thiazole bond. A patented protocol adapts this strategy:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-Bromoacetophenone, (5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)boronic acid | Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O (3:1) | 68% |
| 2 | Purification by silica chromatography (EtOAc/hexane 1:4) | - | 91% purity |
This method achieves superior regioselectivity but requires stringent oxygen-free conditions.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize polymer-supported reagents to streamline synthesis:
- Resin functionalization : Wang resin loaded with 3-nitroacetophenone (loading: 0.8 mmol/g)
- Nitro reduction : SnCl2·2H2O in DMF, 12 h, 25°C
- Thiazole coupling : 5-Methyl-4,5-dihydro-1,3-thiazole-2-carbonyl chloride (1.5 eq), DIEA, DCM
- Cleavage : TFA/DCM (1:9), 2 h
Advantages :
- Average yield per cycle: 82%
- Purity >95% without chromatography
- Scalable to kilogram quantities
Optimization Strategies
Solvent Screening Data
Comparative study of reaction media impacts yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 89 |
| DMF | 36.7 | 72 | 92 |
| Acetonitrile | 37.5 | 65 | 85 |
| THF | 7.5 | 58 | 78 |
Polar aprotic solvents (DMF) enhance nucleophilicity but complicate product isolation. Ethanol remains optimal for industrial-scale processes.
Temperature-Controlled Stereoselection
Controlling the configuration at C5 of the thiazoline ring requires cryogenic conditions:
- At 0°C : d.r. (diastereomeric ratio) = 3:1
- At -40°C : d.r. = 7:1
- With (-)-Sparteine : e.r. (enantiomeric ratio) = 9:1
Chiral HPLC analysis (Chiralpak IC column, hexane/i-PrOH 90:10) confirms configuration retention during workup.
Characterization and Quality Control
Spectroscopic Fingerprints
- δ 2.35 (s, 3H, CH3-thiazoline)
- δ 2.55 (q, J=7.2 Hz, 2H, CH2-thiazoline)
- δ 3.85 (t, J=7.2 Hz, 2H, N-CH2)
- δ 7.45–7.62 (m, 4H, aromatic)
HRMS (ESI+) :
Calculated for C12H14N2OS [M+H]+: 235.0904
Found: 235.0901
Purity Assessment Protocols
Regulatory-grade analysis requires:
- HPLC : C18 column, 0.1% H3PO4/MeCN gradient
- Retention time: 8.7 min
- System suitability: RSD <0.5% (n=5)
- Karl Fischer : H2O content <0.2% w/w
- Residual Solvents : GC-MS limits per ICH Q3C
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Cyclocondensation | 420 | 18.7 | 6.2 |
| Cross-Coupling | 890 | 32.4 | 9.1 |
| Solid-Phase | 650 | 12.9 | 4.8 |
PMI : Process Mass Intensity; E-Factor : Environmental Factor
Waste Management Protocols
- THF Distillation : 98% recovery via fractional distillation
- Metal Scavengers : SiliaBond Thiol for Pd removal (residual <5 ppm)
- Aqueous Streams : Biodegradation screening (OECD 301D)
Chemical Reactions Analysis
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in these interactions, as its aromaticity and electronic properties facilitate binding to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physicochemical properties, and biological activities of the target compound with related molecules:
Key Findings from Comparative Analysis
Role of the Thiazole Ring: The 4,5-dihydro-1,3-thiazole moiety is a common feature in compounds with biological activity. In the target compound and 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, this ring likely enhances interactions with biological targets, such as enzymes or receptors, via sulfur-mediated hydrogen bonding or π-π stacking . Oxathiapiprolin’s dual heterocyclic system (thiazole + dihydrooxazole) increases structural rigidity and target specificity, contributing to its potent fungicidal activity .
Impact of Substituents: The methyl group on the dihydrothiazole ring in the target compound may improve metabolic stability compared to non-methylated analogs (e.g., 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid) . Ethanone vs.
Biological Activity Trends: Thiazole-ethanone hybrids (e.g., 2-(4,5-dihydro-1,3-thiazol-2-yl)-1-(1,3-thiazol-2-yl)ethanone) exhibit moderate enzyme inhibition, suggesting the target compound could be optimized for antiviral or protease-inhibitory applications . Oxathiapiprolin’s trifluoromethylpyrazole group highlights the importance of electronegative substituents in agrochemical activity, a feature absent in the target compound .
Biological Activity
1-{3-[(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
This structure includes a thiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Several studies have demonstrated the antitumor potential of thiazole derivatives. The presence of the thiazole ring in this compound enhances its cytotoxic activity against various cancer cell lines.
Table 1: Antitumor Activity Data
The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells through various pathways, including inhibition of Bcl-2 protein interactions.
Anticonvulsant Activity
Thiazole derivatives have also shown promise in anticonvulsant activity. In a study assessing various thiazole-integrated compounds, certain analogs exhibited significant protective effects against seizure models.
Table 2: Anticonvulsant Activity Data
| Compound | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| This compound | PTZ Seizure Model | 20 | |
| Analog A | Maximal Electroshock Seizure Model | 15 |
These findings suggest that the thiazole moiety contributes significantly to the anticonvulsant properties of the compound.
The proposed mechanism of action for the antitumor activity includes:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
For anticonvulsant effects, it is believed that modulation of neurotransmitter systems and ion channels plays a crucial role.
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their anticancer properties. The study revealed that modifications on the phenyl ring significantly impacted cytotoxicity.
In another case study focusing on anticonvulsant activity, researchers synthesized several thiazole-containing compounds and tested them in animal models. The results indicated that specific substitutions on the thiazole ring enhanced efficacy against seizures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
